

chemical structure and physicochemical properties of pazufloxacin

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An In-depth Technical Guide to the Chemical Structure and Physicochemical Properties of **Pazufloxacin**

Introduction

Pazufloxacin is a potent, broad-spectrum fluoroquinolone antibiotic developed for intravenous administration.[1][2] It belongs to the third generation of quinolones and exhibits significant bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics like cephalosporins and carbapenems.[1][3] Its clinical efficacy is rooted in its unique chemical structure and resulting physicochemical properties, which govern its mechanism ofaction, pharmacokinetics, and formulation development. This guide provides a comprehensive technical overview of pazufloxacin's chemical and physical characteristics for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

Pazufloxacin is a synthetic, tricyclic, fluorinated quinolone derivative. A key structural feature is the 1-aminocyclopropyl substituent at the C-10 position, which contributes to its potent broad-spectrum activity.[1][4] The molecule is chiral, with the (S)-enantiomer being the active form. It is often used clinically as a methanesulfonate salt (**pazufloxacin** mesylate) to improve its aqueous solubility.[3][5]

Table 1: Chemical Identifiers for Pazufloxacin and Pazufloxacin Mesylate



| Identifier | Pazufloxacin | Pazufloxacin Mesylate |
|-------------------|---|--|
| IUPAC Name | (3S)-10-(1- Aminocyclopropyl)-9-fluoro- 2,3-dihydro-3-methyl-7-oxo- 7H-pyrido[1,2,3-de]-1,4- benzoxazine-6-carboxylic acid[5] | (2S)-6-(1-aminocyclopropyl)-7- fluoro-2-methyl-10-oxo-4-oxa- 1- azatricyclo[7.3.1.0 ⁵ ,13]trideca- 5(13),6,8,11-tetraene-11- carboxylic acid;methanesulfonic acid |
| CAS Number | 127045-41-4[5][6] | 163680-77-1[5][7] |
| Molecular Formula | C16H15FN2O4[5][6] | C17H19FN2O7S[7] |
| Synonyms | T-3761[5][6] | T-3762, Pazucross[2] |

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its biopharmaceutical performance. The data for **pazufloxacin** and its mesylate salt are summarized below.

Table 2: Physicochemical Properties of Pazufloxacin



| Property | Value | Remarks |
|---|------------------------------------|--|
| Molecular Weight | 318.30 g/mol [5][6] | Pazufloxacin (Free Acid) |
| 414.41 g/mol [5][7] | Pazufloxacin Mesylate | |
| Appearance | Crystals[5] | Pazufloxacin (Free Acid) |
| White to off-white crystalline powder, Colorless prisms[4][5] | Pazufloxacin Mesylate | |
| Melting Point | 269-271.5 °C[5] | Pazufloxacin (Free Acid) |
| >255 °C (decomposition)[7], 258-259 °C (decomposition)[5] | Pazufloxacin Mesylate | |
| Solubility | Pazufloxacin Mesylate: | |
| Water: >200 mg/mL (at 25°C) [5], ≥ 100 mg/mL[8] | Highly soluble | |
| DMSO: 100 mg/mL[8], 82 mg/mL[2] | Very soluble | |
| Ethanol: 7 mg/mL[2] | Slightly soluble | - |
| Lipophilicity (LogP) | -0.8 (XLogP3)[6] | This is a computed value, indicating hydrophilicity. |
| рКа | Not available in cited literature. | As a compound with carboxylic acid and amino groups, it will have at least two pKa values. Its solubility and absorption are pH-dependent. |

Mechanism of Action

Pazufloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.



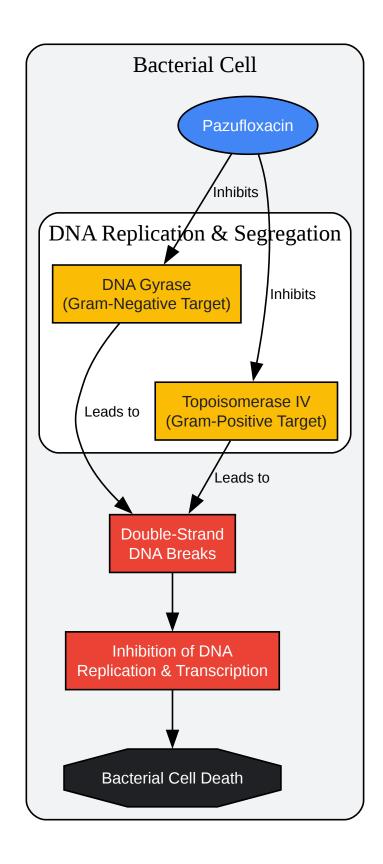




- DNA Gyrase is the primary target in Gram-negative bacteria and is responsible for introducing negative supercoils into the DNA, which is necessary to relieve torsional stress during replication.
- Topoisomerase IV is the main target in Gram-positive bacteria and is critical for separating interlinked daughter chromosomes following replication.

By binding to the enzyme-DNA complex, **pazufloxacin** stabilizes it, which leads to double-strand breaks in the bacterial chromosome, inhibiting DNA synthesis and ultimately causing bacterial cell death.[6]





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Caption: Mechanism of Action of Pazufloxacin.



Experimental Protocols

Accurate determination of physicochemical properties is essential for drug development. Standardized protocols are employed to ensure data reliability and reproducibility.

Determination of Aqueous Solubility (Equilibrium Shake-Flask Method)

This method determines the thermodynamic solubility of a compound and is a standard protocol for Biopharmaceutics Classification System (BCS) studies.[9][10]

- Preparation: Prepare aqueous buffers at various physiological pH values (e.g., pH 1.2, 4.5, and 6.8) as the dissolution media.[10] The temperature should be maintained at 37 ± 1 °C.
 [10]
- Addition of Compound: Add an excess amount of the solid API to a vial containing a known volume of the buffer.[11] The amount should be sufficient to form a suspension and ensure saturation.[11]
- Equilibration: Seal the vials and agitate them in a mechanical shaker or orbital incubator at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[10][11]
- Phase Separation: After equilibration, stop the agitation and allow the suspension to settle.
 Separate the undissolved solid from the supernatant by centrifugation or filtration (using a filter that does not adsorb the drug).[10]
- Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it appropriately, and determine the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12]
- pH Measurement: The pH of the saturated solution should be measured at the end of the experiment to confirm it has not shifted significantly.[11]

Determination of Partition Coefficient (logP) (Shake-Flask Method)

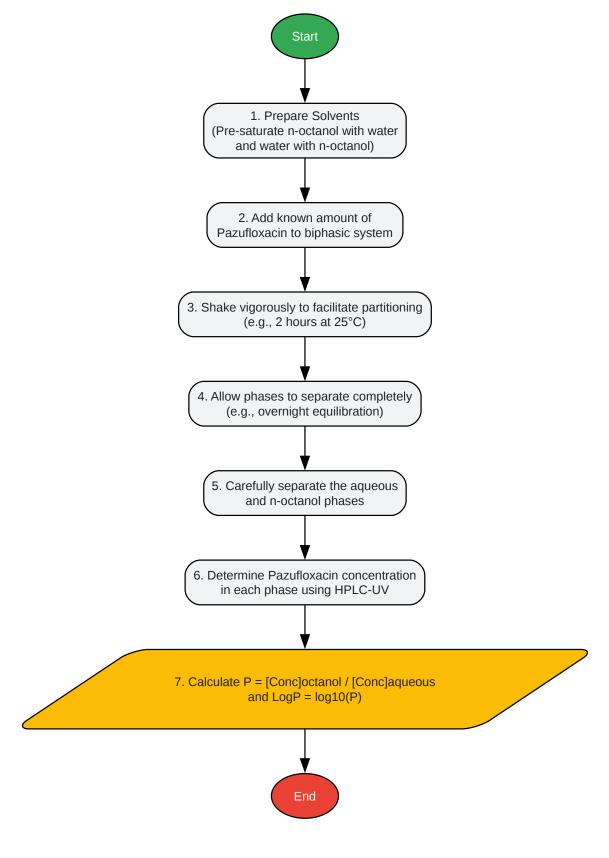






The n-octanol/water partition coefficient (logP) is a measure of a drug's lipophilicity and is a critical parameter for predicting its absorption and distribution.[13][14] The shake-flask method is the gold standard for its experimental determination.[15][16]





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Caption: Workflow for logP Determination (Shake-Flask).



- Solvent Preparation: Prepare the two immiscible phases, n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them and allowing them to separate.[15][17]
- Dissolution: Dissolve a precisely weighed amount of **pazufloxacin** in one of the phases (usually the one in which it is more soluble).
- Partitioning: Combine known volumes of the drug-containing phase and the empty phase in a separatory funnel or vial. Shake the mixture vigorously for a set period to allow the drug to partition between the two phases until equilibrium is reached.[18]
- Phase Separation: Allow the mixture to stand undisturbed until the two phases are clearly separated. Centrifugation can be used to break up any emulsions.[19]
- Concentration Analysis: Withdraw a sample from each phase and determine the concentration of pazufloxacin, typically by HPLC or UV-Vis spectroscopy.[17]
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[14]

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a drug at different physiological pHs, which affects solubility and permeability. Potentiometric titration is a highly accurate method for its determination.

- Sample Preparation: Accurately weigh and dissolve the **pazufloxacin** sample in high-purity water. If solubility is limited, a co-solvent like methanol may be used, and the apparent pKa is extrapolated back to 0% co-solvent.
- Titration Setup: Place the solution in a thermostated vessel (e.g., at 25 °C) and use a calibrated pH electrode to monitor the pH.
- Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) using a precision burette. For a molecule like



pazufloxacin with both acidic (carboxylic acid) and basic (amino) groups, titration will be performed from a low pH to a high pH (or vice-versa) to determine both pKa values.

- Data Collection: Record the pH of the solution after each incremental addition of the titrant.
- pKa Calculation: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). Alternatively, the inflection point of the first derivative of the titration curve can be used to determine the equivalence point, and from there, the half-equivalence point, [20]

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